molecular formula C19H19ClN2O3S2 B2830646 1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane CAS No. 627834-64-4

1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane

Cat. No.: B2830646
CAS No.: 627834-64-4
M. Wt: 422.94
InChI Key: RZLATRFRWKHYSC-UHFFFAOYSA-N
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Description

“1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane” is a complex organic compound that features a combination of azepane, chlorophenyl, sulfonyl, thiophene, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the chlorophenylsulfonyl group: This can be done via sulfonylation reactions using reagents like chlorosulfonic acid.

    Incorporation of the azepane ring: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazole ring would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane” would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
  • 5-(Morpholin-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Uniqueness

“1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane” is unique due to the presence of the azepane ring, which can impart different physicochemical properties compared to similar compounds with piperidine or morpholine rings

Properties

IUPAC Name

5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c20-14-7-9-15(10-8-14)27(23,24)18-19(22-11-3-1-2-4-12-22)25-17(21-18)16-6-5-13-26-16/h5-10,13H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLATRFRWKHYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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